molecular formula C10H12O2 B1295375 3-Isopropylbenzoic acid CAS No. 5651-47-8

3-Isopropylbenzoic acid

Cat. No. B1295375
CAS RN: 5651-47-8
M. Wt: 164.2 g/mol
InChI Key: DLYVSJDCQZVKMD-UHFFFAOYSA-N
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Description

3-Isopropylbenzoic acid is a derivative of benzoic acid where an isopropyl group is attached to the benzene ring. Although the provided papers do not directly discuss 3-isopropylbenzoic acid, they do provide insights into the chemistry of related benzoic acid derivatives and their properties, which can be extrapolated to understand the behavior of 3-isopropylbenzoic acid.

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex and diverse. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that benzoic acid derivatives can be functionalized through specific regioselective reactions . Similarly, the synthesis of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones from valine, arenealdehydes, and mercaptoacetic acid in a one-pot reaction suggests that the introduction of an isopropyl group into benzoic acid derivatives can be achieved through multi-component reactions .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be characterized by various techniques, including X-ray crystallography. For example, the molecular structure of 3,5-dimethylbenzoic acid was determined using X-ray crystallography, revealing details about the carbon skeleton symmetry and bond distances within the benzene ring . This information is valuable for understanding the structural aspects of 3-isopropylbenzoic acid, as substituents on the benzene ring can influence the overall molecular geometry.

Chemical Reactions Analysis

Benzoic acid derivatives participate in a variety of chemical reactions. Cyclopalladated complexes of 3-thiophosphorylbenzoic acid thioamides demonstrate high catalytic activity for Suzuki cross-coupling reactions . This indicates that 3-isopropylbenzoic acid could potentially be used in similar catalytic processes or as a ligand in metal complexes, affecting their reactivity and photophysical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by the nature of the substituents attached to the benzene ring. For instance, cadmium(II) metal-organic frameworks based on 3-pyrid-4-ylbenzoic acid and 4-pyrid-4-ylbenzoic acid ligands exhibit fascinating luminescence due to the interaction between Cd ions and organic ligands . This suggests that the introduction of an isopropyl group in 3-isopropylbenzoic acid could also affect its luminescent properties and potentially its solubility, melting point, and other physical characteristics.

Scientific Research Applications

  • Summary of the Application: 3-Isopropylbenzoic acid, along with other benzoic acid derivatives, has been studied as a potential corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .
  • Methods of Application or Experimental Procedures: The study involved evaluating the inhibition efficiency of benzoic acid derivatives using various techniques such as weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
  • Results or Outcomes: The results from the different experimental techniques were consistent and showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . The results of the weight loss measurements showed that these inhibitors followed the Villamil isotherm . The theoretical results showed that the order of inhibition efficiency was C3 > C2 > C1 .

Safety And Hazards

The safety information for 3-Isopropylbenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYVSJDCQZVKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205054
Record name Benzoic acid, 3-(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylbenzoic acid

CAS RN

5651-47-8
Record name Benzoic acid, 3-(1-methylethyl)-
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Record name 5651-47-8
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Record name Benzoic acid, 3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)benzoic acid
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Synthesis routes and methods

Procedure details

While stirring a solution of powdery magnesium (3.33 g, 137 mmol) and iodine (one crumb) in tetrahydrofuran (10 ml), a solution of 3-isopropylbromobenzene (10.91 g, 54.80 mmol) and 1,2-dibromoethane (10.3 g, 54.8 mmol) in tetrahydrofuran (100 ml) was dropwise added slowly. After completion of the dropwise addition, the mixture was stirred at 70° C. for 1 hr. The reaction solution was cooled to −78° C., and pulverized dry ice (10 g) was carefully added. The reaction solution was gradually warmed to room temperature with stirring. The reaction solution was diluted with water, acidified with conc. hydrochloric acid, and extracted twice with ethyl acetate. The solvent of the recovered organic layer was evaporated under reduced pressure to give a crude product of 3-isopropylbenzoic acid as a yellow liquid.
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3.33 g
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10 mL
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10.91 g
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10.3 g
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100 mL
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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